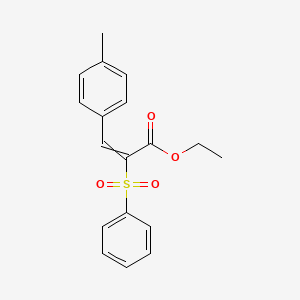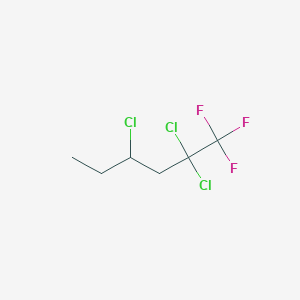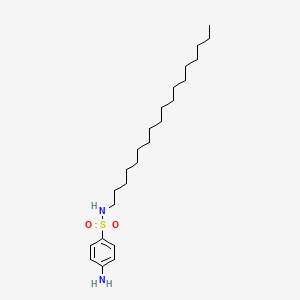![molecular formula C18H24N2S2 B14310312 2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine CAS No. 114739-34-3](/img/structure/B14310312.png)
2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine is a complex organic compound characterized by the presence of disulfide linkages and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine typically involves the reaction of pyridine derivatives with disulfide-containing intermediates. One common method includes the use of 2-methylpropane-1,2-diol as a starting material, which undergoes oxidation to form the corresponding disulfide. This intermediate is then reacted with pyridine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using robust oxidizing agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the disulfide linkages.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a redox-active compound in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine involves its ability to undergo redox reactions, which can modulate various biochemical pathways. The disulfide linkages can be reduced to thiols, which can interact with cellular thiol-disulfide exchange systems, affecting protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-Disulfanediylbis(ethane-1-ol): Similar disulfide linkages but with different alkyl groups.
2,2’-Disulfanediylbis(N-methylethan-1-amine): Contains disulfide linkages and amine groups instead of pyridine rings.
Uniqueness: 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine is unique due to the presence of both disulfide linkages and pyridine rings, which confer distinct redox properties and reactivity. This combination makes it particularly valuable in applications requiring redox modulation and functionalization of pyridine rings.
Eigenschaften
CAS-Nummer |
114739-34-3 |
|---|---|
Molekularformel |
C18H24N2S2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-[2-methyl-1-[(2-methyl-2-pyridin-2-ylpropyl)disulfanyl]propan-2-yl]pyridine |
InChI |
InChI=1S/C18H24N2S2/c1-17(2,15-9-5-7-11-19-15)13-21-22-14-18(3,4)16-10-6-8-12-20-16/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
LFKCTBZYYXPNBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSSCC(C)(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
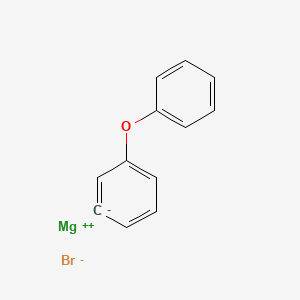
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)


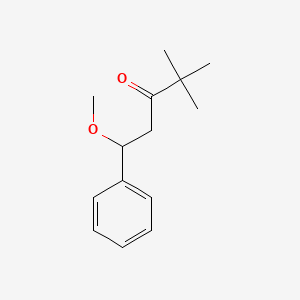

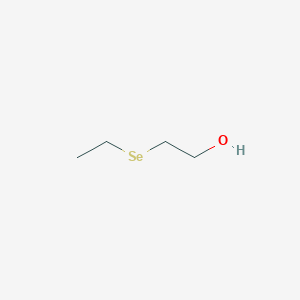
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
